An In-depth Technical Guide to 1-Butyl-1-cyclopentanol (CAS: 1462-97-1)
An In-depth Technical Guide to 1-Butyl-1-cyclopentanol (CAS: 1462-97-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 1-Butyl-1-cyclopentanol (CAS Number: 1462-97-1), a tertiary alcohol with applications in the fragrance and fine chemical industries. This document consolidates key physicochemical data, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its preparation.
Core Properties and Physicochemical Data
1-Butyl-1-cyclopentanol is a colorless liquid with a characteristic fruity odor.[1] It is primarily utilized in the formulation of perfumes, cosmetics, and as a flavoring agent.[1] Its molecular and physical properties are summarized in the tables below.
Table 1: General and Molecular Properties
| Property | Value | Source |
| CAS Number | 1462-97-1 | [2][3][4][5] |
| Molecular Formula | C₉H₁₈O | [2][3][4][5] |
| Molecular Weight | 142.24 g/mol | [1][2][3] |
| IUPAC Name | 1-butylcyclopentan-1-ol | [3] |
| Synonyms | 1-Butyl-1-cyclopentanol, Cyclopentanol, 1-butyl- | [1][3] |
| Canonical SMILES | CCCCC1(CCCC1)O | [3] |
| InChI Key | GQTUSXZITATQAM-UHFFFAOYSA-N | [2][3] |
Table 2: Physicochemical and Thermodynamic Properties
| Property | Value | Unit | Source |
| Density | 0.919 | g/cm³ | [5] |
| Boiling Point | 189 (at 760 mmHg) | °C | [1][5] |
| Melting Point (Calculated) | 286.81 | K | [2] |
| Flash Point | 73.9 | °C | [1][5] |
| Vapor Pressure | 0.159 (at 25°C) | mmHg | [1][5] |
| Refractive Index | 1.469 | [1] | |
| Water Solubility (log₁₀WS, Calculated) | -2.86 | mol/L | [2] |
| Octanol/Water Partition Coefficient (logP) | 2.48 | [1][2][5] | |
| Topological Polar Surface Area (PSA) | 20.23 | Ų | [1] |
| Enthalpy of Vaporization (Calculated) | 51.41 | kJ/mol | [2] |
| Enthalpy of Fusion (Calculated) | 10.79 | kJ/mol | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 1-Butyl-1-cyclopentanol are crucial for its application in research and development.
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of 1-Butyl-1-cyclopentanol is the Grignard reaction, which involves the addition of a butylmagnesium halide to cyclopentanone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromobutane
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small amount of anhydrous diethyl ether. Slowly add a solution of 1-bromobutane in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle heating or sonication. Once the reaction starts, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of butylmagnesium bromide.
-
Reaction with Cyclopentanone: Cool the Grignard reagent to 0°C using an ice bath. Slowly add a solution of cyclopentanone in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10°C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-Butyl-1-cyclopentanol.
Spectroscopic Characterization Protocols
To confirm the identity and purity of the synthesized 1-Butyl-1-cyclopentanol, various spectroscopic techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). The expected spectrum would show signals corresponding to the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups) and the cyclopentyl ring protons (multiplets), as well as a singlet for the hydroxyl proton which may be broad and its chemical shift can vary depending on concentration and solvent.
-
¹³C NMR: Prepare the sample as for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum. The spectrum should display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbon of the cyclopentyl ring attached to the hydroxyl group, and the four distinct carbons of the butyl group.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a neat sample of the liquid using an FT-IR spectrometer with an ATR (Attenuated Total Reflectance) accessory or between salt plates (NaCl or KBr). The spectrum should exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol. Additionally, characteristic C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The electron ionization (EI) mass spectrum will show the molecular ion peak (M⁺) at m/z 142, although it may be weak. Characteristic fragmentation patterns for tertiary alcohols would be expected, including the loss of the butyl group.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Grignard synthesis workflow for 1-Butyl-1-cyclopentanol.
Safety and Handling
1-Butyl-1-cyclopentanol is classified as harmful if swallowed (Acute toxicity, Oral, Category 4).[6][3] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Page loading... [guidechem.com]
- 2. 1-Butylcyclopentanol (CAS 1462-97-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1-Butylcyclopentanol | C9H18O | CID 137019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-BUTYL-1-CYCLOPENTANOL ,1462-97-1 _Chemical Cloud Database [chemcd.com]
- 5. 1-BUTYL-1-CYCLOPENTANOL|lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
